molecular formula H4K2O6Os B570676 Potassium osmate(VI) dihydrate CAS No. 10022-66-9

Potassium osmate(VI) dihydrate

Cat. No. B570676
CAS RN: 10022-66-9
M. Wt: 368.453
InChI Key: DGODWNOPHMXOTR-UHFFFAOYSA-N
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Description

Potassium osmate(VI) dihydrate is a hydroscopic transition metal compound that is soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds . The compound is a diamagnetic purple salt that contains osmium .


Synthesis Analysis

Potassium osmate is prepared by reducing osmium tetroxide with ethanol . Another method involves the reduction of perosmates using ethanol . It’s also noted that the compound slowly decomposes in aqueous solution .


Molecular Structure Analysis

The complex anion of Potassium osmate(VI) dihydrate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75 (2) and 1.99 (2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .


Chemical Reactions Analysis

Potassium osmate(VI) dihydrate acts as a catalyst for the oxidative cleavage of olefins to ketones and carboxylic acids . It is employed in an intramolecular amidohydroxylation of carbamoyloxytethered olefins providing hydroxy oxazolidinones .


Physical And Chemical Properties Analysis

Potassium osmate(VI) dihydrate is a purple powder that is hygroscopic . It is soluble in water but insoluble in alcoholic and ethereal solvents . It slowly decomposes in aqueous solution .

Mechanism of Action

Potassium Osmate(VI) dihydrate, also known as Potassium dioxidodioxoosmium dihydrate, is a hydroscopic transition metal compound . This compound has a variety of applications in the field of chemistry, particularly in the synthesis of Os compounds .

Target of Action

The primary targets of Potassium Osmate(VI) dihydrate are olefins . It acts as a catalyst for the asymmetric dihydroxylation of olefins . This reaction is crucial in the field of organic chemistry, as it allows for the stereoselective synthesis of various compounds .

Mode of Action

Potassium Osmate(VI) dihydrate interacts with its targets (olefins) through a process known as dihydroxylation . In this process, two hydroxyl groups are added across the double bond of the olefin, resulting in a diol . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .

Biochemical Pathways

The dihydroxylation of olefins mediated by Potassium Osmate(VI) dihydrate affects several biochemical pathways. For instance, it can be used for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It can also be used as a catalyst for the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .

Result of Action

The result of Potassium Osmate(VI) dihydrate’s action is the formation of new compounds through the dihydroxylation of olefins . For example, it can lead to the formation of hydroxy oxazolidinones through an intramolecular amidohydroxylation of carbamoyloxytethered olefins .

Action Environment

The action of Potassium Osmate(VI) dihydrate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, when dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution . These changes in color indicate that the compound’s action, efficacy, and stability can be influenced by the solvent used .

Safety and Hazards

Potassium osmate(VI) dihydrate is toxic if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation . It is incompatible with strong oxidizing reagents .

properties

IUPAC Name

dipotassium;dioxido(dioxo)osmium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODWNOPHMXOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4K2O6Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693853
Record name Potassium osmate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium osmate(VI) dihydrate

CAS RN

10022-66-9
Record name Potassium osmate(VI) dihydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium osmate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM OSMATE DIHYDRATE
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Record name POTASSIUM OSMATE(VI) DIHYDRATE
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